N~1~-{(Z)-1-[(cyclohexylamino)carbonyl]-2-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethenyl}-4-methylbenzamide
Description
The compound N~1~-{(Z)-1-[(cyclohexylamino)carbonyl]-2-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethenyl}-4-methylbenzamide is a benzamide derivative characterized by a stereospecific (Z)-configured ethenyl linker. Key structural features include:
- A 2,4-dichlorophenyl-substituted furan ring at the C2 position.
- A cyclohexylamino carbonyl group at the C1 position.
- A 4-methylbenzamide moiety.
Properties
Molecular Formula |
C27H26Cl2N2O3 |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H26Cl2N2O3/c1-17-7-9-18(10-8-17)26(32)31-24(27(33)30-20-5-3-2-4-6-20)16-21-12-14-25(34-21)22-13-11-19(28)15-23(22)29/h7-16,20H,2-6H2,1H3,(H,30,33)(H,31,32)/b24-16- |
InChI Key |
UGLOWVKQQHLXBB-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NC4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Biological Activity
N~1~-{(Z)-1-[(cyclohexylamino)carbonyl]-2-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethenyl}-4-methylbenzamide, often referred to as compound 1, is a synthetic compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is . It possesses a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the cyclohexylamino group and the dichlorophenyl moiety are particularly significant in mediating its interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compound 1 exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Compound 1 has shown potential in inhibiting specific enzymes, which is critical in various therapeutic contexts. For example, it may interact with cholinesterase enzymes, impacting neurotransmitter levels and contributing to its neuropharmacological effects.
- Anticancer Properties : In vitro studies have demonstrated that compound 1 can inhibit the growth of certain cancer cell lines. For instance, it has been reported to exhibit cytostatic activity against the DAN-G pancreatic cancer cell line .
- Antimicrobial Activity : Preliminary investigations suggest that compound 1 may possess antimicrobial properties, potentially offering therapeutic avenues for treating infections caused by resistant strains of bacteria.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on pancreatic cancer cell lines, compound 1 was evaluated for its cytotoxic effects. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that the compound may induce apoptosis or inhibit cell proliferation through targeted mechanisms .
Case Study: Enzyme Inhibition
Another study focused on the enzyme inhibitory profile of compound 1. It was found to selectively inhibit butyrylcholinesterase with an IC50 value comparable to standard inhibitors like physostigmine. This selectivity highlights its potential utility in treating conditions associated with cholinergic dysfunction .
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is C22H24Cl2N2O2, with a molecular weight of approximately 423.35 g/mol. Its structure features a cyclohexylamino group and a dichlorophenyl-furyl moiety, which contribute to its unique pharmacological properties.
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of protein kinases, which play essential roles in various signaling pathways related to cancer and autoimmune diseases. The following table summarizes key biological activities observed:
| Activity | Description |
|---|---|
| Protein Kinase Inhibition | Inhibits specific kinases involved in cancer signaling pathways. |
| Anticancer Properties | Demonstrated cytotoxicity against various cancer cell lines. |
| Anti-inflammatory Effects | Potential to modulate inflammatory responses in vitro. |
Case Studies
- Protein Kinase Inhibition : A study evaluated the inhibitory effects of N~1~-{(Z)-1-[(cyclohexylamino)carbonyl]-2-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethenyl}-4-methylbenzamide on several protein kinases. The results indicated a dose-dependent inhibition with IC50 values comparable to established kinase inhibitors.
- Cytotoxicity Studies : In vitro cytotoxicity assays were conducted on human cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer). The compound showed significant growth inhibition at concentrations ranging from 10 to 50 µM, with selectivity towards cancer cells over normal cells .
- Anti-inflammatory Mechanism : Molecular docking studies suggested that the compound could interact with inflammatory mediators, indicating its potential as an anti-inflammatory agent. Further investigations are required to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Structural and Physicochemical Comparison
Key Observations:
Chlorophenyl Positional Isomerism : The target compound’s 2,4-dichlorophenyl group increases steric bulk and electron-withdrawing effects compared to the 3-chlorophenyl analog . This may enhance binding affinity in hydrophobic pockets or alter metabolic stability.
Amino Carbonyl Modifications: Replacing the cyclohexylamino group with a 1,1-dioxidotetrahydro-3-thienyl moiety introduces a sulfone group, which improves aqueous solubility and may alter target selectivity .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound demonstrates moderate-to-high structural similarity (~60–75%) with its analogs, particularly those retaining the furan-benzamide core. Key deviations arise from:
- Halogen Substitution: Dichloro vs. monochloro or nitro groups.
- Linker Modifications: Cyclohexylamino vs. sulfone-containing or furanmethylcarbamoyl groups.
These differences highlight the scaffold’s versatility for structure-activity relationship (SAR) studies, where minor substitutions can significantly impact bioactivity .
Implications for Drug Design
- Metabolic Stability: Cyclohexylamino groups are generally resistant to oxidative metabolism compared to smaller alkylamines.
- Target Engagement : The Z-configuration of the ethenyl linker ensures proper spatial orientation for interactions with chiral binding sites .
Preparation Methods
Suzuki-Miyaura Coupling
Procedure :
-
Substrate : 2-Bromofuran (1.0 equiv) and 2,4-dichlorophenylboronic acid (1.2 equiv).
-
Catalyst : Pd(PPh~3~)~4~ (5 mol%) in a 1:1 mixture of toluene:ethanol.
-
Conditions : Reflux at 80°C for 12 h under inert atmosphere.
-
Workup : Aqueous extraction, silica gel chromatography (hexane:ethyl acetate, 9:1).
Outcome :
Alternative Methods
-
Stille Coupling : Using 2-tributylstannylfuran and 2,4-dichlorophenyl iodide (Pd~2~(dba)~3~, AsPh~3~).
Stereoselective Formation of (Z)-Ethenyl Bridge
Wittig Reaction
Reagents :
-
Ylide : Generated from cyclohexylaminocarbonylmethyltriphenylphosphonium bromide (1.2 equiv) and NaHMDS.
-
Aldehyde : 4-Methylbenzaldehyde (1.0 equiv).
Conditions :
-
Anhydrous THF, −78°C to room temperature, 6 h.
Yield : 65–72% after column chromatography (SiO~2~, hexane:acetone, 4:1).
Horner-Wadsworth-Emmons Olefination
Advantages : Higher (Z)-selectivity (>90%) via stabilized ylides.
Procedure :
-
Phosphonate reagent : Diethyl (cyclohexylaminocarbonylmethyl)phosphonate (1.5 equiv).
-
Base : KOtBu (2.0 equiv) in THF at 0°C.
-
Aldehyde : 4-Methylbenzaldehyde (1.0 equiv).
Outcome :
Amidation and Final Assembly
Carbodiimide-Mediated Coupling
Steps :
-
Activation : 5-(2,4-Dichlorophenyl)-2-furylacetic acid (1.0 equiv) with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF.
-
Coupling : Add (Z)-4-methylbenzamide-ethenyl-cyclohexylamine (1.0 equiv), stir at 25°C for 24 h.
-
Workup : Dilute with ethyl acetate, wash with NaHCO~3~, dry (MgSO~4~), concentrate.
Mixed Carbonate Method
Alternative Approach :
Optimization and Challenges
Stereochemical Control
Purification Strategies
Yield Comparison of Key Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Furyl coupling | Suzuki-Miyaura | 85 | 95 |
| Ethenyl formation | HWE olefination | 82 | 93 |
| Amidation | EDC/HOBt | 68 | 90 |
Scalability and Industrial Relevance
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including coupling of the furyl-chlorophenyl moiety with the benzamide backbone. Key considerations include:
- Temperature control (e.g., maintaining 60–80°C during cyclization) to prevent decomposition .
- pH optimization (e.g., neutral to slightly acidic conditions) to stabilize intermediates .
- Solvent selection (e.g., chloroform or DMF) to enhance solubility of aromatic intermediates . Methodological tip: Use TLC or HPLC to monitor reaction progress and isolate intermediates .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., Z-configuration of the ethenyl group) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- HPLC : Quantifies purity (>95% for biological assays) and resolves diastereomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates but may require inert atmospheres to avoid hydrolysis .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in furyl-chlorophenyl coupling .
- Time-resolved spectroscopy : UV-Vis or IR monitors intermediate stability to adjust reaction timelines .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s pharmacological potential?
- Analog synthesis : Modify substituents (e.g., replace cyclohexylamino with methylamino) and compare bioactivity .
- Enzymatic assays : Test inhibition of target proteins (e.g., kinases or bacterial enzymes) to correlate substituent effects with IC₅₀ values .
- Crystallography : Resolve ligand-protein co-crystals to identify binding interactions (e.g., hydrogen bonding with the benzamide carbonyl) .
Q. How can computational methods predict this compound’s biological targets?
- Molecular docking : Software like AutoDock Vina simulates binding to protein active sites (e.g., ATP-binding pockets in kinases) .
- QSAR modeling : Correlates electronic properties (e.g., logP, dipole moment) with antimicrobial or anticancer activity .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., CYP450 metabolism risks) .
Q. How should researchers resolve contradictions in reported synthesis protocols?
- Comparative studies : Replicate methods from independent sources (e.g., varying solvent systems) and analyze yields/purity .
- Controlled experiments : Isolate variables (e.g., temperature vs. catalyst) to identify critical factors .
- Peer validation : Collaborate with third-party labs to verify reproducibility .
Methodological Tables
Q. Table 1. Key Reaction Parameters for High-Yield Synthesis
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Prevents decomposition | |
| pH | 6.5–7.0 | Stabilizes intermediates | |
| Solvent | Chloroform/DMF | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
